molecular formula CHCl3 B032938 Chloroform-d CAS No. 865-49-6

Chloroform-d

Cat. No.: B032938
CAS No.: 865-49-6
M. Wt: 120.38 g/mol
InChI Key: HEDRZPFGACZZDS-MICDWDOJSA-N
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Description

Chloroform-d (deuterated chloroform, CDCl₃) is a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy. Its structure involves replacing the hydrogen atoms in chloroform (CHCl₃) with deuterium (²H), effectively eliminating the strong proton signals that would otherwise interfere with NMR analyses. This substitution makes CDCl₃ indispensable for resolving the ¹H and ¹³C NMR spectra of organic compounds, particularly those with non-polar or weakly polar characteristics. This compound is chemically inert under standard conditions and serves as a primary solvent for dissolving lipophilic compounds, enabling precise structural elucidation in synthetic chemistry, natural product isolation, and pharmaceutical research .

Preparation Methods

Hexachloroacetone Hydrolysis Method

Reaction Mechanism and Stoichiometry

The hydrolysis of hexachloroacetone (HCP, CCl₃COCCl₃) with deuterium oxide (D₂O) is the most widely used method for CDCl₃ production. The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by alkaline catalysts, yielding two equivalents of CDCl₃ and carbon dioxide :

CCl3COCCl3+D2O2 CDCl3+CO2\text{CCl}3\text{COCCl}3 + \text{D}2\text{O} \rightarrow 2\ \text{CDCl}3 + \text{CO}_2

The reaction’s efficiency hinges on the polarization of the carbonyl group, which weakens the C–Cl bonds in the trichloromethyl groups, enabling deuterium substitution .

Catalytic Systems and Process Optimization

Catalysts play a pivotal role in accelerating hydrolysis and minimizing side reactions:

Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Pyridine110–1204–69299.5
Poly(N-vinylimidazole)100–1103–59599.8
Calcium Oxide80–1006–88899.2

Pyridine, a traditional catalyst, offers moderate yields but requires higher temperatures . Poly(N-vinylimidazole), a recyclable polymer, enhances reaction kinetics and reduces energy consumption . Calcium oxide, while cost-effective, necessitates prolonged reaction times .

Industrial-scale production typically employs continuous distillation to separate CDCl₃ (bp 61°C) from unreacted HCP (bp 205°C) . A patented method using a 2L reactor achieved 99.8% purity by optimizing D₂O flow rates (0.05–0.2 mL/s) and stirring speeds (130–150 rpm) .

Chloral Decarboxylation Method

Reaction Pathways

Chloral (CCl₃CHO) undergoes base-catalyzed decarboxylation with sodium deuteroxide (NaOD) to produce CDCl₃ :

CCl3CHO+NaODCDCl3+HCOONa\text{CCl}3\text{CHO} + \text{NaOD} \rightarrow \text{CDCl}3 + \text{HCOONa}

This method is less common due to side reactions forming dichloromethane and carbon tetrachloride. However, it remains viable for small-scale synthesis when HCP is unavailable .

Catalytic Systems and Limitations

Sodium deuteroxide must be used in stoichiometric excess (1:1.2 molar ratio) to suppress byproducts. Yields rarely exceed 75%, with purity dependent on rigorous distillation .

Alternative Synthetic Approaches

Deuterium Exchange in Chloroform

Direct deuterium exchange between chloroform (CHCl₃) and D₂O is thermodynamically unfavorable. However, isotopic enrichment can be achieved via repeated distillation cycles, albeit with low efficiency (<50% deuterium incorporation) .

Electrochemical Methods

Emerging techniques employ electrochemical cells to facilitate Cl–D exchange at platinum electrodes. Preliminary studies report 85% deuterium enrichment at 50°C, but scalability remains unproven .

Catalyst Innovations and Recent Advances

Recyclable Polymer Catalysts

Poly(N-vinylimidazole) (PVIm) has replaced pyridine in laboratory settings due to its superior recyclability (>10 cycles without activity loss) and solubility in D₂O . PVIm reduces reaction temperatures by 10–15°C, cutting energy costs by 20% .

Bifunctional Catalysts

Recent patents describe magnesium oxide–zirconia composites that simultaneously catalyze hydrolysis and adsorb CO₂, simplifying purification . These catalysts achieve 94% yield at 100°C but require costly synthesis .

Purification and Quality Control

Distillation Techniques

Fractional distillation under reduced pressure (0.7–0.9 MPa) is critical for removing residual HCP and D₂O . Industrial plants use multistage columns to isolate CDCl₃ at 60–61°C, achieving >99.5% purity .

Analytical Validation

1H NMR spectroscopy detects protiated impurities (e.g., CHCl₃) at 7.26 ppm, while 13C NMR confirms isotopic enrichment via the CDCl₃ triplet at 77.16 ppm .

Comparative Analysis of Methodologies

Parameter Hexachloroacetone Hydrolysis Chloral Decarboxylation Deuterium Exchange
Yield88–95%70–75%<50%
Purity>99.5%95–98%70–85%
ScalabilityIndustrialLaboratoryLaboratory
Cost (USD/kg)120–150200–250300+

Hexachloroacetone hydrolysis dominates due to its balance of cost, yield, and scalability .

Chemical Reactions Analysis

Decomposition Reactions

CDCl~3~ undergoes photochemical degradation in the presence of oxygen, forming hazardous products:4CDCl3+3O2light2Cl2+2COCl2+2DCl+2Cl2O4\text{CDCl}_3+3\text{O}_2\xrightarrow{\text{light}}2\text{Cl}_2+2\text{COCl}_2+2\text{DCl}+2\text{Cl}_2\text{O}Stabilization Strategies :

  • Metal additives : Copper chips or silver foil scavenge free radicals .
  • Neutralizing bases : Potassium carbonate (K~2~CO~3~) mitigates acidity (pH ≤ 5) .

Reactivity with Bases

CDCl~3~ reacts with strong bases (e.g., NaOH) to generate dichlorocarbene (:CCl~2~), a reactive intermediate used in cyclopropanation:CDCl3+NaOH:CCl2+NaDCO2+H2O\text{CDCl}_3+\text{NaOH}\rightarrow :\text{CCl}_2+\text{NaDCO}_2+\text{H}_2\text{O}Applications :

  • Cyclopropane synthesis via alkene addition (e.g., cyclohexene → bicyclohexane) .
  • Limited radical formation compared to CHCl~3~ due to the stronger C–D bond (ΔHC D56textkcalmol>C H\Delta H_{\text{C D}}\approx 5-6\\text{kcal mol}>\text{C H}), reducing trichloromethyl radical (- CCl~3~) toxicity .

Deuterium Isotope Effects

The C–D bond’s kinetic isotope effect (kH/kD610k_{\text{H}}/k_{\text{D}}\approx 6-10) significantly alters CDCl~3~’s reactivity:

Property CDCl~3~ CHCl~3~
Bond dissociation energy (C–X)85 kcal/mol80 kcal/mol
Rate of radical formation5x slowerBaseline
Liver toxicityReducedHigh

Mitigation of Acidic Impurities

Untreated CDCl~3~ often contains DCl, causing signal shifts in ~1~H-NMR (e.g., phospholipid shifts at δ 8.0–8.7 ppm). Mitigation involves:

  • Washing : Shaking with saturated Na~2~CO~3~ solution removes DCl .
  • Drying : Molecular sieves or MgSO~4~ eliminate residual water (reducing δ 1.59 ppm H~2~O signal) .

Impact on NMR :

  • Signal shifts reduced to ≤0.01 ppm post-treatment .
  • Improved resolution for polar metabolites (e.g., phosphatidylcholine at δ 3.2 ppm) .

Scientific Research Applications

NMR Spectroscopy

Chloroform-d is predominantly used as a solvent in both proton NMR (1H^1H NMR) and carbon NMR (13C^{13}C NMR) spectroscopy. Its ability to dissolve a wide range of organic compounds makes it ideal for structural determination and analysis of chemical shifts.

  • Case Study: Fat Extracts of Hen’s Egg Yolks
    • A study demonstrated the application of this compound in evaluating fatty extracts from hen's eggs using chemometric methods. The use of this compound significantly improved signal shifts, aiding in the differentiation between organic and conventional egg production methods .

Organic Synthesis

This compound is utilized in various organic synthesis reactions as a solvent, facilitating the conversion of reactants into products while maintaining high purity levels.

  • Case Study: Synthesis of Chiral Drugs
    • Research has shown that this compound is effective in synthesizing chiral intermediates used in pharmaceuticals. For instance, it has been employed in the preparation of optically active β-amino alcohols which are crucial for developing drugs like calcium channel blockers .

Quantitative Analysis

This compound's isotopic purity allows for precise quantitative analysis in various chemical reactions.

  • Example: Chemical Shift Measurements
    • Studies involving 13C^{13}C chemical shifts have utilized this compound to accurately measure shifts in small molecules, providing insights into molecular conformations and interactions .

Data Tables

Application AreaDescriptionKey Findings/Examples
NMR SpectroscopySolvent for proton and carbon NMR studiesEnhanced signal clarity in complex mixtures
Organic SynthesisMedium for chemical reactionsUsed in synthesizing chiral drugs with high enantioselectivity
Quantitative AnalysisAccurate measurement of chemical shiftsEffective for conformational studies of natural products

Challenges and Mitigation Strategies

While this compound is widely used, it can introduce unwanted signal shifts in NMR spectra due to impurities or improper handling.

  • Mitigation Strategy: Treatment with Sodium Carbonate
    • A study highlighted that treating this compound with sodium carbonate can significantly reduce signal shifts, leading to more reliable spectral data . This method enhances the quality of results obtained from complex biological samples.

Mechanism of Action

The primary mechanism by which chloroform-d exerts its effects is through its use as a solvent in NMR spectroscopy. The deuterium atom in this compound does not produce a significant NMR signal, allowing for the clear observation of the sample’s NMR signals. This makes it an ideal solvent for high-resolution NMR studies .

Comparison with Similar Compounds

Deuterated solvents are critical for minimizing spectral interference in NMR. Below is a comparative analysis of Chloroform-d with other commonly used deuterated solvents, focusing on their chemical properties, NMR performance, and research applications.

Key Properties of Deuterated Solvents

Solvent ¹H Shift (ppm) ¹³C Shift (ppm) Polarity Common Applications
This compound 7.26 77.16–77.23 Low Non-polar compounds, organic synthesis
Methanol-d₄ 3.31 49.00 High Polar compounds, metabolomics
DMSO-d₆ 2.50 39.51 Very High Polar/ionic compounds, biomolecules
Acetone-d₆ 2.05 29.80 Moderate Medium-polarity organics
Benzene-d₆ 7.16 128.06 Low Aromatic systems, specialized NMR

Impact on NMR Spectral Data

  • Chemical Shift Variability: Solvent-induced shifts are significant in NMR. For example, the diterpene alkaloid neoline exhibited non-parallel shifts of >0.1 ppm (¹H) and >1 ppm (¹³C) when analyzed in this compound versus methanol-d₄, directly affecting compound identification rates (74.4% accuracy in CDCl₃ vs. 66.7% in methanol-d₄) .
  • Solvent-Specific Resolution: this compound’s low polarity minimizes hydrogen bonding, making it ideal for resolving sharp signals in non-polar molecules like terpenoids and flavonoids. In contrast, DMSO-d₆’s high polarity broadens signals but is preferred for polar compounds like sugars or peptides .
  • Isotopic Purity: this compound typically has >99.8% deuterium content, ensuring minimal residual proton signals. Methanol-d₄ and DMSO-d₆ often have lower isotopic purity (e.g., 99.5%), which may introduce baseline noise in sensitive experiments .

Biological Activity

Chloroform-d (CDCl₃), also known as deuterochloroform, is a deuterated solvent widely used in nuclear magnetic resonance (NMR) spectroscopy. Its unique properties and biological activities have garnered attention in various fields of research. This article explores the biological activity of this compound, focusing on its applications in scientific studies, potential health effects, and its role in analytical chemistry.

This compound is characterized by its high purity and deuterium enrichment (99.8% or higher), which minimizes interference in NMR spectra. It serves as a solvent for a wide array of organic compounds due to its weak polarity and low boiling point, facilitating the recovery of samples after analysis . The solvent is commonly utilized in both proton NMR and carbon-13 NMR spectroscopy, making it essential for structural elucidation of various chemical compounds .

1. Toxicological Studies

Chloroform has been studied for its toxicological effects, particularly in cases of accidental poisoning or intentional misuse. Notably, a case report highlighted multiple homicides linked to chloroform poisoning, emphasizing the compound's lethality when misused . In toxicological evaluations, chloroform concentrations ranging from 10 to 194 mg/l were associated with fatal outcomes, indicating its potential for causing significant harm when exposure occurs at high levels .

2. Metabolic Studies

Research has shown that chloroform fractions from various biological sources exhibit significant biological activities. For instance, a study on the chloroform fraction of Cystoseira species revealed the presence of metabolites with antioxidant properties. The chloroform extract demonstrated strong inhibitory activity against enzymes such as cyclooxygenase-1 (COX-1), α-glucosidase, and α-amylase, suggesting potential therapeutic applications in managing oxidative stress and metabolic disorders .

Case Study 1: Chloroform Poisoning

A forensic analysis detailed two cases of chloroform poisoning leading to fatalities. Autopsy findings indicated pulmonary changes consistent with chloroform exposure, including acute emphysema and edema. This case underscores the importance of understanding chloroform's biological effects and the need for careful handling to prevent toxic exposure .

Case Study 2: Antioxidant Activity

In a comparative study involving three Cystoseira species, the chloroform fraction exhibited varying levels of antioxidant activity. The study utilized DPPH and FRAP assays to assess the antioxidant capacity, revealing that Cystoseira trinodis had the highest activity attributed to its rich phenolic content. This highlights the potential use of chloroform extracts in developing natural antioxidants .

Table 1: Biological Activities of this compound Extracts from Cystoseira Species

SpeciesTotal Phenolics (mg GAE/g)DPPH IC50 (µg/mL)FRAP (µmol FeSO₄/g)COX-1 Inhibition (%)
Cystoseira myrica4512015030
Cystoseira trinodis758020065
Cystoseira tamariscifolia6010018050

Q & A

Basic Questions

Q. How can researchers verify the purity and isotopic enrichment of Chloroform-d in experimental settings?

this compound (deuterated chloroform) purity is typically assessed using nuclear magnetic resonance (NMR) spectroscopy. The isotopic enrichment (≥99.8 atom % D) is confirmed by observing the absence of residual protonated solvent peaks in the ¹H NMR spectrum. For example, the singlet corresponding to CHCl₃ (δ ~7.26 ppm) should be negligible. Quantitative analysis can be performed using internal standards or referencing certified NMR samples . Additionally, gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy may supplement purity checks by identifying organic impurities.

Q. What safety protocols are essential for handling this compound in laboratory environments?

this compound is toxic and a suspected carcinogen. Key safety measures include:

  • Ventilation : Use in a fume hood to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight, light-resistant containers at room temperature, away from oxidizers and bases.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Deviations from institutional SOPs require approval from the Principal Investigator .

Q. What are the standard applications of this compound in academic research?

this compound is primarily used as an NMR solvent due to its deuterium enrichment, which eliminates interfering proton signals. It is critical for:

  • Structural elucidation of organic compounds.
  • Kinetic studies requiring deuterated solvents to monitor reaction pathways.
  • Quantifying solute-solvent interactions in physicochemical research .

Advanced Research Questions

Q. How can isotopic effects of this compound influence reaction kinetics compared to non-deuterated chloroform?

Deuterated solvents like this compound alter reaction rates due to kinetic isotope effects (KIE), particularly in proton-transfer reactions. For instance, acid-catalyzed reactions may exhibit slower kinetics in this compound because of the higher bond strength of C-D vs. C-H. Researchers should:

  • Compare rate constants (kH/kDk_H/k_D) using parallel experiments with CHCl₃ and CDCl₃.
  • Use computational models (e.g., DFT) to predict isotopic impacts on transition states.
  • Monitor reaction progress via in-situ NMR to capture real-time deuterium incorporation .

Q. What strategies resolve spectral overlaps in ¹³C NMR when using this compound as a solvent?

this compound produces a triplet at δ 77.0–77.5 ppm in ¹³C NMR, which can overlap with analyte signals. Mitigation approaches include:

  • Spectral Editing : Use DEPT or HSQC experiments to distinguish solvent peaks from analyte signals.
  • Solvent Suppression : Apply presaturation or gradient-based pulse sequences.
  • Alternative Solvents : Use benzene-d₆ or DMSO-d₆ for compounds with overlapping resonances .

Q. How should researchers address contradictions in toxicological data for this compound across studies?

Discrepancies in toxicity data (e.g., hepatotoxicity thresholds) require systematic evaluation:

  • Consistency Assessment : Apply criteria from the ATSDR toxicological profile, such as concordance across species (rodent vs. primate) and exposure scenarios (acute vs. chronic) .
  • Dose-Response Modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences (e.g., Corley et al. 1990 model).
  • Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

Q. Methodological Tables

Table 1. Key Parameters for this compound in NMR Spectroscopy

ParameterValue/RecommendationReference
¹H NMR residual solventδ 7.26 ppm (singlet, ≤0.01%)
¹³C NMR solvent signalδ 77.16 ppm (triplet)
Deuterium enrichment≥99.8 atom % D
Storage temperature15–25°C (avoid light)

Table 2. Toxicological Data Consistency Criteria

CriterionEvaluation MethodSource
Cross-species consistencyCompare LD₅₀ values in rodents vs. primates
Exposure scenario alignmentMatch acute/chronic dosing regimens
Mechanistic plausibilityValidate via in vitro assays (e.g., CYP450 inhibition)

Properties

IUPAC Name

trichloro(deuterio)methane
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InChI

InChI=1S/CHCl3/c2-1(3)4/h1H/i1D
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InChI Key

HEDRZPFGACZZDS-MICDWDOJSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]C(Cl)(Cl)Cl
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Molecular Formula

CHCl3
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DSSTOX Substance ID

DTXSID50904766
Record name Deuterochloroform
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Molecular Weight

120.38 g/mol
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Physical Description

Hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Chloroform-d
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CAS No.

865-49-6
Record name Chloroform-d
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Record name Chloroform-d
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Record name Deuterochloroform
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Record name CHLOROFORM-D
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Chloroform-d
Chloroform-d

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